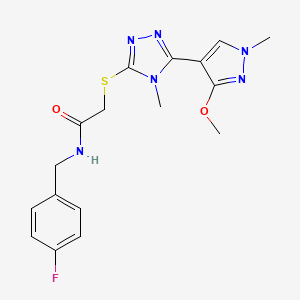
N-(4-fluorobenzyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19FN6O2S and its molecular weight is 390.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-fluorobenzyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H17FN4OS |
| Molecular Weight | 334.39 g/mol |
| CAS Number | Not available in current literature |
The biological activity of this compound is attributed to its interaction with various molecular targets. Specifically, it is believed to modulate the activity of certain enzymes and receptors involved in cell signaling pathways. The presence of the triazole and pyrazole moieties suggests potential inhibitory effects on kinases and other enzymes critical for tumor growth and inflammation .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of similar compounds within the same chemical class. For example, derivatives containing triazole and pyrazole rings have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 12.5 to 250 µg/ml depending on the specific bacterial strain tested .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| N-(4-fluorobenzyl)-2-thioacetamide | 50 | Staphylococcus aureus |
| Triazole derivative 26 | 2 | E. coli |
| Benzimidazole derivative 1 | 50 | Salmonella typhi |
Anticancer Activity
The anticancer properties of this compound are supported by evidence from related pyrazole and triazole derivatives. A study demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). The IC50 values for these compounds ranged from 2.23 µM to 3.75 µM, indicating potent anti-proliferative activity .
Table 2: Anticancer Activity Overview
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-(4-fluorobenzyl)-2-thioacetamide | Not yet tested | TBD |
| Pyrazole derivative 8l | 2.41 | MDA-MB-231 |
| Triazole derivative | 3.75 | HepG2 |
Case Studies
In a notable case study involving a series of pyrazole derivatives, researchers synthesized several compounds and assessed their biological activities through various assays including MTT assays for cytotoxicity and flow cytometry for apoptosis induction. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in a concentration-dependent manner .
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2S/c1-23-9-13(16(22-23)26-3)15-20-21-17(24(15)2)27-10-14(25)19-8-11-4-6-12(18)7-5-11/h4-7,9H,8,10H2,1-3H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXGBTYDHPGWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














